![molecular formula C₃₀H₂₈N₆O₂ · 2HCl [xH₂O] B050192 GW4869 dihydrochloride CAS No. 6823-69-4](/img/structure/B50192.png)

GW4869 dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

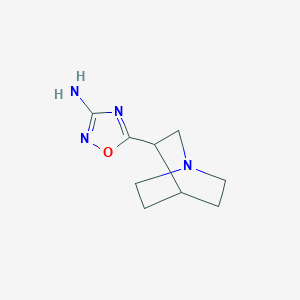

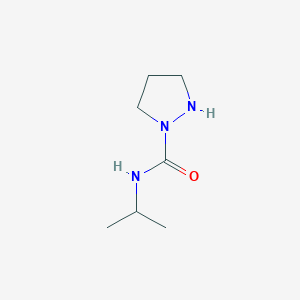

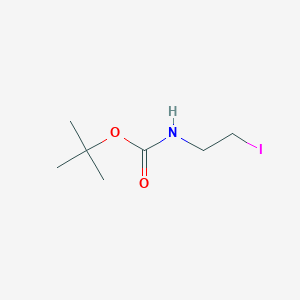

The synthesis of dihydrochlorides, including compounds similar to GW4869 dihydrochloride, involves complex chemical reactions. For instance, dihydrochlorides can be synthesized through aminomethylation reactions in specific conditions, leading to stable crystalline substances or hygroscopic compounds depending on the chain length of the dihydrochloride produced (Agababyan et al., 2002)(Agababyan et al., 2002).

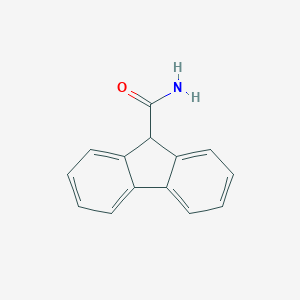

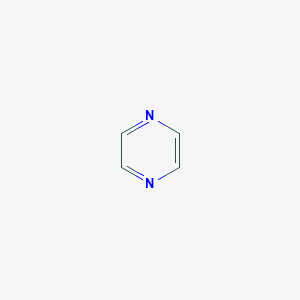

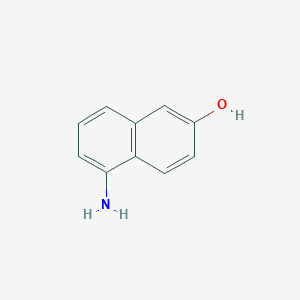

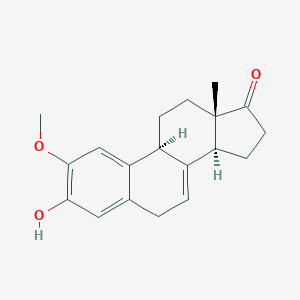

Molecular Structure Analysis

The molecular structure of similar dihydrochloride compounds reveals intricate details about their stability and reactivity. X-ray diffraction studies, for instance, have provided insights into the crystal and molecular structure of various dihydrochloride compounds, allowing for a deeper understanding of their chemical behavior (Edmonds & Hamilton, 1972)(Edmonds & Hamilton, 1972).

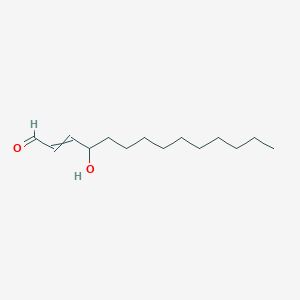

Chemical Reactions and Properties

The chemical reactions and properties of dihydrochlorides are influenced by their molecular structure. Dihydrogen complexes, for example, show a range of reactivity patterns, including proton loss, oxidative addition, and dissociation, contributing to larger reaction schemes in homogeneous hydroformylation (Crabtree, 2016)(Crabtree, 2016). Such properties are crucial for understanding the chemical behavior of GW4869 dihydrochloride.

Physical Properties Analysis

The physical properties of dihydrochloride compounds, such as stability and solubility, can vary significantly. For example, specific synthesis methods and structural modifications can lead to compounds with high thermal stability and significant magnetic entropy changes, as observed in certain polynuclear lanthanide coordination complexes (Adhikary et al., 2014)(Adhikary et al., 2014).

Chemical Properties Analysis

The chemical properties of dihydrochlorides are closely tied to their synthesis and molecular structure. For instance, the synthesis of 1,6-anhydro sugars from unprotected glycopyranoses using specific chlorides as dehydrative condensing agents demonstrates the versatility and reactivity of these compounds under certain conditions (Tanaka et al., 2009)(Tanaka et al., 2009).

Applications De Recherche Scientifique

Inhibition of Tumor Necrosis Factor-induced Cell Death in MCF7 : GW4869 acts as a noncompetitive inhibitor of neutral sphingomyelinase (N-SMase), an enzyme involved in cell signaling. It has been found effective in inhibiting tumor necrosis factor (TNF)-induced activation of N-SMase in MCF7 cells, a breast cancer cell line. This inhibition results in protection against cell death, which could be beneficial in certain therapeutic contexts (Luberto et al., 2002).

Cytotoxicity to High Phosphatidylserine-Expressing Myeloma Cells : GW4869 has shown cytotoxic effects on a subset of myeloma cell lines and primary myeloma plasma cells. Its ability to bind to anionic phospholipids like phosphatidylserine, which is abnormally expressed on the surface of these myeloma cells, correlates with its cytotoxicity. This suggests a potential use for GW4869 in targeting cancers expressing surface phosphatidylserine (Vuckovic et al., 2017).

Safety And Hazards

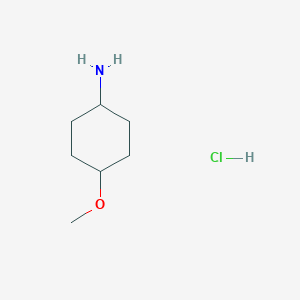

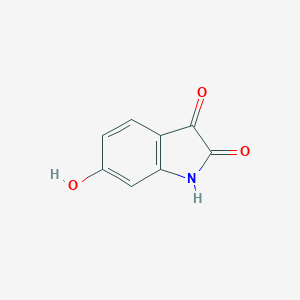

Propriétés

IUPAC Name |

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFKAZDTKIKLKT-CLEIDKRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GW4869 dihydrochloride | |

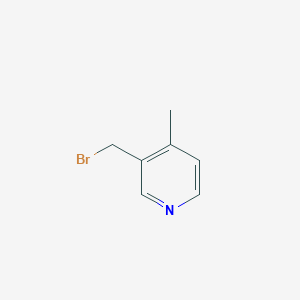

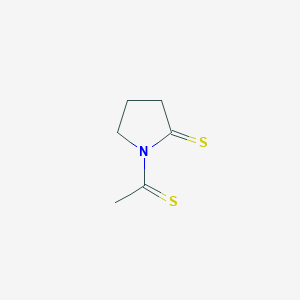

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)